molecular formula C9H8ClF3O2 B138025 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol CAS No. 129670-05-9

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Cat. No.: B138025
CAS No.: 129670-05-9
M. Wt: 240.6 g/mol
InChI Key: WBUZWDWYEGWODV-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is a chemical compound with the molecular formula C9H8ClF3O2 It is characterized by the presence of a chloro, trifluoroethoxy group attached to a phenol ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol typically involves the reaction of 2-methylphenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2-methylphenol+2-chloro-1,1,2-trifluoroethanolThis compound\text{2-methylphenol} + \text{2-chloro-1,1,2-trifluoroethanol} \rightarrow \text{this compound} 2-methylphenol+2-chloro-1,1,2-trifluoroethanol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chloro and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with different functional groups.

Scientific Research Applications

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid

Uniqueness

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is unique due to the presence of both chloro and trifluoroethoxy groups, which impart distinct chemical properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUZWDWYEGWODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562846
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129670-05-9
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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